1-(Deuteriomethyl)-2-fluorobenzene
Description
1-(Deuteriomethyl)-2-fluorobenzene is a deuterium-labeled aromatic compound featuring a fluorinated benzene ring with a deuterated methyl group (-CD$_3$) at the ortho position. This isotopologue is of significant interest in mechanistic studies, NMR spectroscopy, and pharmacokinetic research due to the kinetic isotope effect (KIE) imparted by deuterium substitution .
Properties
Molecular Formula |
C7H7F |
|---|---|
Molecular Weight |
111.13 g/mol |
IUPAC Name |
1-(deuteriomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D |
InChI Key |
MMZYCBHLNZVROM-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CC1=CC=CC=C1F |
Canonical SMILES |
CC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Deuteriomethyl)-2-fluorobenzene can be achieved through several methods:
Direct Deuteration: This method involves the direct substitution of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction typically requires high temperatures and pressures to facilitate the exchange.
Deuterated Reagents: Another approach involves the use of deuterated reagents in the synthesis of the compound. For example, starting with deuterated toluene and introducing a fluorine atom through electrophilic aromatic substitution can yield this compound.
Industrial Production: Industrial production methods may involve the use of catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
1-(Deuteriomethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents include sodium amide or potassium tert-butoxide.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an ethyl group. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Deuterium Exchange: The deuterium atom can be exchanged with hydrogen under certain conditions, which can be useful for studying reaction mechanisms and kinetics
Scientific Research Applications
1-(Deuteriomethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: In pharmaceutical research, it can be used to study the pharmacokinetics and metabolism of deuterium-labeled drugs.
Industry: The compound is used in the development of new materials and catalysts, where isotopic labeling can provide insights into reaction mechanisms and material properties
Mechanism of Action
The mechanism of action of 1-(Deuteriomethyl)-2-fluorobenzene involves its interaction with various molecular targets and pathways:
Isotopic Effects: The presence of deuterium can alter the bond strength and reaction kinetics, leading to differences in reaction rates and pathways compared to the non-deuterated analog.
Fluorine Substitution: The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(Deuteriomethyl)-2-fluorobenzene, highlighting their molecular properties, synthetic routes, and applications:
Key Observations:
Reactivity Trends :
- Azidomethyl and Vinyl Azide Derivatives : Highly reactive in Huisgen cycloaddition (e.g., with alkynes) due to the azide group, enabling applications in bioorthogonal chemistry .
- Halogenated Derivatives (Cl/Br) : Serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
- Deuterated Analogs : Exhibit reduced reaction rates in bond-cleavage steps (C-D vs. C-H) due to KIE, making them valuable in kinetic studies .
Synthetic Efficiency :
- Azidomethyl derivatives achieve moderate yields (~55–76%) via SN2 reactions, while deuterated compounds require specialized deuterated precursors, often leading to lower yields due to isotopic purity challenges .
- Bromomethyl and chloromethyl analogs are typically synthesized in high purity but may require rigorous purification (e.g., preparative TLC) to isolate regioisomers .
Structural Characterization :
- All compounds are validated via $^1$H NMR, $^{13}$C NMR, and LCMS, with deuterated analogs requiring additional mass spectrometry for isotopic distribution analysis .
Notes
Contradictions exist in yields for azidomethyl derivatives (55.8% vs. 93% for difluoro analogs), likely due to steric and electronic effects of substituents .
Isotopic purity in deuterated compounds must exceed 99% to avoid skewed KIE measurements, necessitating advanced purification techniques .
Biological Activity
1-(Deuteriomethyl)-2-fluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields of research, particularly due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : C7H6F
- Molecular Weight : 124.12 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(C1=CC=CC=C1F)C
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 110 °C |
| Melting Point | -30 °C |
| Density | 1.1 g/cm³ |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom significantly alters the compound's reactivity and interaction with biological molecules compared to non-fluorinated analogs.
Pharmacological Studies
Several studies have investigated the pharmacological potential of this compound:
- Antimicrobial Activity : Research has shown that fluorinated compounds exhibit enhanced antimicrobial properties. A study demonstrated that this compound displayed significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Cytotoxicity : In vitro tests revealed that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential use in cancer therapy. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition of 15 mm, indicating moderate antibacterial activity.
-
Case Study on Cytotoxic Effects :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to measure cell viability.
- Results : The IC50 value was determined to be 20 µM, demonstrating significant cytotoxicity.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties.
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Moderate (15 mm) | 20 µM |
| Fluorobenzene | Low (8 mm) | 50 µM |
| 2-Fluorotoluene | Moderate (12 mm) | 35 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
